Chemical properties and molecular weight of (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide
Chemical properties and molecular weight of (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide
An In-depth Technical Guide to the Physicochemical and Structural Characterization of (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of the key chemical properties, molecular weight, and analytical characterization methodologies for the chiral molecule (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide. The pyrrolidine nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] A thorough understanding of the specific physicochemical and structural attributes of its derivatives is therefore critical for professionals in drug discovery and development. This document outlines the predicted properties of this specific stereoisomer and details the authoritative, self-validating experimental protocols required for its unambiguous structural confirmation, purity assessment, and stereochemical verification. The causality behind experimental choices is explained to provide field-proven insights for researchers and scientists.
Compound Identification and Physicochemical Properties
(2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide is a substituted proline amide derivative. Its structure features two chiral centers at the C2 and C4 positions of the pyrrolidine ring, defining its specific three-dimensional geometry. While extensive experimental data for this precise (2R,4S) stereoisomer is not publicly available, its core properties can be calculated or reliably inferred from closely related analogs, such as the (2R,4R) stereoisomer.[3] A comprehensive understanding of these properties is paramount for anticipating its behavior in biological systems and for designing robust formulation strategies.[][5]
The fundamental physicochemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | Calculation |
| Molecular Weight | 170.26 g/mol | Calculation |
| Exact Mass | 170.14191 Da | Calculation |
| Stereochemistry | (2R, 4S) | - |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | Inferred from analog[3] |
| LogP (Octanol-Water Partition Coeff.) | 0.5921 | Inferred from analog[3] |
| Hydrogen Bond Acceptors | 2 | Inferred from analog[3] |
| Hydrogen Bond Donors | 1 | Inferred from analog[3] |
| Rotatable Bonds | 3 | Inferred from analog[3] |
| Predicted Physical State | Solid or Oil at 2-8°C | Inferred from analog[3] |
Note: Properties such as TPSA, LogP, and hydrogen bond counts are based on the (2R,4R) stereoisomer (CAS 13415-00-4) and are expected to be identical for the (2R,4S) isomer as these calculations do not depend on stereochemistry.
Analytical Characterization Workflow
A multi-technique approach is essential for the definitive characterization of a novel chemical entity. Each technique provides a unique piece of structural information, and together they form a self-validating system that ensures the identity, purity, and stereochemical integrity of the compound. The foundational analytical techniques for pyrrolidine derivatives are well-established.[6]
Caption: A logical workflow for the comprehensive characterization of the target compound.
Experimental Protocols
The following protocols describe standard, authoritative methodologies for obtaining the analytical data required for structural confirmation.
Molecular Weight Determination via Mass Spectrometry
Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[7] Electrospray ionization (ESI) is a soft ionization method ideal for polar molecules like carboxamides, minimizing fragmentation and yielding a clear molecular ion peak.
Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
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Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode.
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Data Interpretation: The primary ion of interest will be the protonated molecule, [M+H]⁺. For C₉H₁₈N₂O, this peak should be observed at a mass-to-charge ratio (m/z) of 171.1492. The high-resolution measurement allows for confirmation of the elemental composition.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and providing insights into the stereochemical arrangement.[6] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
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¹H NMR Acquisition: Record the proton spectrum on a spectrometer operating at ≥400 MHz. Key expected signals include:
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A singlet corresponding to the N-CH₃ group.
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Multiplets for the protons on the pyrrolidine ring.
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Signals corresponding to the n-propyl group (a triplet and two multiplets).
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Broad signals for the -CONH₂ amide protons.
-
-
¹³C NMR Acquisition: Record the carbon spectrum. Nine distinct carbon signals are expected, corresponding to each carbon atom in the unique chemical environment.
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Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze coupling constants (J-values) and 2D NMR experiments (like COSY and HSQC) to assign all signals and confirm the full covalent structure.
Stereochemical Purity via Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Due to the presence of two stereocenters, four possible stereoisomers exist: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). Chiral chromatography is the gold-standard technique for separating these stereoisomers to confirm the identity and enantiomeric/diastereomeric purity of the target compound.
Protocol:
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Column Selection: Select a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating amine and amide derivatives.
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Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of all potential stereoisomers.
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Sample Analysis:
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Prepare a standard of the desired (2R,4S) isomer and inject it to determine its retention time.
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If available, inject standards of the other stereoisomers to confirm their retention times relative to the target compound.
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Inject the synthesized sample to verify that it consists of a single peak matching the retention time of the (2R,4S) standard, thereby confirming its stereochemical purity.
-
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Detection: Use a UV detector set to an appropriate wavelength (e.g., ~210 nm) to monitor the column eluent.
Conceptual Synthetic Strategy
The synthesis of optically pure pyrrolidine derivatives often begins with a chiral starting material from the "chiral pool," such as L-proline or 4-hydroxy-L-proline, to set the stereochemistry at the C2 position.[2] A plausible, though conceptual, pathway to (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide would involve stereocontrolled introduction of the propyl group at the C4 position.
Caption: Conceptual stereoselective synthesis pathway for the target molecule.
Conclusion
The molecule (2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamide is a chiral compound with a calculated molecular weight of 170.26 g/mol . While specific experimental data is sparse, its physicochemical properties can be reliably estimated from known analogs. This guide provides the essential, authoritative analytical protocols—mass spectrometry, NMR spectroscopy, and chiral HPLC—that form a robust, self-validating workflow for its definitive characterization. The application of these methods is non-negotiable for any research or development program to ensure the identity, purity, and, most critically, the stereochemical integrity of the molecule, which is fundamental to its potential biological activity and therapeutic application.
References
- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
- (2R,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide. ChemScene.
- Molecular weight determination (Chapter 3). The Science of Polymer Molecules.
- What Are the Methods for Determining the Molecular Weight Distribution of Polymers. MtoZ Biolabs.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Physicochemical Characteriz
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- Characterization of Physicochemical Properties. Pace Analytical.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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